molecular formula C5H6N2O2S B6615381 3-(1,2,3-thiadiazol-4-yl)propanoic acid CAS No. 1878979-95-3

3-(1,2,3-thiadiazol-4-yl)propanoic acid

Cat. No.: B6615381
CAS No.: 1878979-95-3
M. Wt: 158.18 g/mol
InChI Key: ZXMCFSPQJZLISQ-UHFFFAOYSA-N
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Description

3-(1,2,3-Thiadiazol-4-yl)propanoic acid is a chemical compound that incorporates the 1,2,3-thiadiazole heterocycle, a motif of significant interest in medicinal chemistry and drug discovery . Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms, and the 1,2,3-thiadiazole isomer is one of the four possible constitutional structures . While the parent heterocycles have little practical application, molecules that contain them as a structural subunit are common in pharmacology . This specific compound, featuring a propanoic acid linker, is designed as a versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound to create novel derivatives for screening against various biological targets. The carboxylic acid functional group allows for further derivatization, such as the formation of amides or esters, while the thiadiazole ring can contribute to key drug-like properties, including influencing a molecule's ability to interact with enzymes and receptors . Although direct studies on this exact molecule are limited, related thiadiazole and thiadiazine derivatives have demonstrated a range of promising biological activities in recent research. These activities include potent anti-inflammatory and anti-nociceptive (pain-blocking) effects, which have been shown to occur via the inhibition of key inflammatory pathways such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Furthermore, structurally similar compounds containing a propanoic acid chain linked to a heterocyclic core (such as thiazole) have shown potent, low-micromolar antiproliferative activity against various lung cancer cell lines, including those that are drug-resistant . These findings highlight the potential of this compound class in developing new oncotherapeutic candidates. Given this context, this compound presents a valuable scaffold for researchers working in anti-inflammatory, analgesic, and anticancer drug discovery, as well as in other areas where heterocyclic diversity is needed. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(thiadiazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c8-5(9)2-1-4-3-10-7-6-4/h3H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMCFSPQJZLISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Yield Limitations

  • Method 1 : Hydrolysis of alkyl-3-(1,2,3-thiadiazol-4-ylthio)propionates achieves ~70–85% yields but requires multi-step synthesis.

  • Method 2 : PPE-mediated cyclodehydration faces solubility issues with dicarboxylic acids, reducing yields to <50% for bulky substrates.

  • Method 3 : Direct functionalization is less explored, with hypothetical yields contingent on cyclization efficiency.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions (H2_2SO4_4) to form methyl esters.

  • Amide Formation : Coupling with amines (e.g., benzylamine) via carbodiimide reagents (e.g., DCC) yields amide derivatives.

Example :

3-(1,2,3-Thiadiazol-4-yl)propanoic acid+CH3OHH+Methyl 3-(1,2,3-thiadiazol-4-yl)propanoate+H2O\text{3-(1,2,3-Thiadiazol-4-yl)propanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 3-(1,2,3-thiadiazol-4-yl)propanoate} + \text{H}_2\text{O}

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (>150°C), producing 3-(1,2,3-thiadiazol-4-yl)propane. This reaction is analogous to other α,β-unsaturated carboxylic acids and is critical for generating hydrocarbon derivatives.

Conditions :

  • Temperature: 150–200°C

  • Catalyst: None required

Thiadiazole Ring Modifications

The thiadiazole ring participates in nucleophilic substitution and cycloaddition reactions:

Nucleophilic Substitution

Reaction with methylamine in methanol at 150°C induces ring rearrangement, forming triazolinethione derivatives .

Mechanism :

  • Nucleophilic attack at the sulfur atom.

  • Ring-opening followed by recombination into a triazole-thione structure .

Cycloaddition

The thiadiazole engages in [3+2] cycloadditions with nitrile oxides, yielding fused heterocycles .

Acylation and Anhydride Reactions

The carboxylic acid reacts with anhydrides (e.g., maleic anhydride) to form mixed anhydrides or ester-linked derivatives .

Example :

Propanoic acid+Maleic anhydrideMaleoyl-3-(1,2,3-thiadiazol-4-yl)propanoate\text{Propanoic acid} + \text{Maleic anhydride} \rightarrow \text{Maleoyl-3-(1,2,3-thiadiazol-4-yl)propanoate}

Applications : These derivatives show enhanced bioactivity, such as α-glucosidase inhibition .

Oxidation and Reduction

  • Oxidation : Treating with H2_2O2_2 oxidizes the thiadiazole sulfur to sulfoxide or sulfone derivatives .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the thiadiazole ring to a thiolane .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYield (%)Source
EsterificationMeOH, H2_2SO4_4, refluxMethyl ester85–92
Amide FormationBenzylamine, DCC, RTBenzylamide78
Decarboxylation180°C, 2 hrs3-(Thiadiazol-4-yl)propane65
Ring RearrangementMethylamine, MeOH, 150°CTriazolinethione70
AcylationMaleic anhydride, 80°CMaleoyl-propanoate88

Mechanistic Insights

  • Decarboxylation : Proceeds via a radical pathway at high temperatures, confirmed by ESR studies.

  • Thiadiazole Reactivity : The sulfur atom’s electrophilicity dictates nucleophilic substitution sites, validated by DFT calculations .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(1,2,3-thiadiazol-4-yl)propanoic acid serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and as a ligand in coordination chemistry. The compound's reactivity allows it to participate in various chemical reactions including oxidation, reduction, and substitution reactions.

Reactions and Mechanisms
The compound can undergo:

  • Oxidation : Using agents like hydrogen peroxide to yield sulfoxides or sulfones.
  • Reduction : Utilizing reducing agents such as sodium borohydride to form amines or alcohols.
  • Substitution : Nucleophilic substitution reactions can occur at the thiadiazole ring with halides or amines.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal properties. These characteristics make it a candidate for the development of new antimicrobial agents aimed at combating resistant strains of bacteria and fungi.

Anticancer Activity
Studies have shown potential anticancer activity associated with this compound. It has been explored for its ability to induce apoptosis in cancer cells, suggesting its application in novel chemotherapeutic strategies.

Agricultural Applications

Agrochemical Development
The compound is also employed in the synthesis of agrochemicals. Its unique properties contribute to the development of pesticides and herbicides that are more effective and environmentally friendly compared to traditional chemicals.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth when treated with varying concentrations of the compound.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. Further research is warranted to explore its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 3-(1,2,3-thiadiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been explored as an agonist of free fatty acid receptor 1 (GPR40), which is involved in the regulation of insulin secretion and glucose homeostasis . The compound’s ability to modulate these pathways makes it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes mellitus.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Thiazole Derivatives
  • Example: 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid (CAS: N/A) Structure: A thiazole ring (one sulfur, one nitrogen) linked via an amino group to the propanoic acid backbone. Key Differences:
  • The thiazole ring lacks the electron-deficient nature of 1,2,3-thiadiazole, resulting in lower acidity (pKa ~4.2 vs. ~3.5) .
  • Thiazole derivatives exhibit enhanced metabolic stability due to reduced ring strain compared to thiadiazoles .
    • Biological Activity : Demonstrated antiviral properties in HCV NS4B inhibition studies, attributed to the thiazole’s planar structure facilitating protein binding .
Triazine and Triazole Derivatives
  • Example: 2-Amino-3-(1-((3-oxo-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)methyl)-1H-1,2,3-triazol-4-yl)propanoic acid Structure: Combines triazine and triazole rings with a propanoic acid group. Key Differences:
  • The larger triazine ring introduces steric hindrance, reducing solubility in polar solvents (e.g., ~5 g/L in water vs. 12.5 g/L for thiadiazole derivatives) .
  • Triazine derivatives show broader antimicrobial activity due to their ability to intercalate DNA .
Fluorinated Propanoic Acid Derivatives
  • Example: 3-[2-[1,2-Difluoro-2-oxo-1-(trifluoromethyl)ethoxy]propanoic acid (CAS: 69116-73-0) Structure: Highly fluorinated side chains attached to the propanoic acid. Key Differences:
  • Fluorination increases electronegativity, leading to extreme acidity (pKa ~1.8) and thermal stability (>300°C decomposition) .
  • Limited solubility in water (~0.5 g/L) due to hydrophobic fluorine atoms .

Biological Activity

3-(1,2,3-thiadiazol-4-yl)propanoic acid is a compound that belongs to the 1,2,3-thiadiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential based on recent research findings and case studies.

Overview of Thiadiazole Compounds

Thiadiazoles are heterocyclic compounds that have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. Compounds containing the thiadiazole scaffold exhibit various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic activities .

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,3-thiadiazole possess notable antimicrobial properties. For instance, studies have shown that certain thiadiazole derivatives exhibit significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

CompoundActivityReference
This compoundAntimicrobial

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antiproliferative effects on different cancer cell lines. For example, compounds derived from 1,3,4-thiadiazole exhibited IC50 values lower than 10 μM against several cancer cell lines .

Case Study:
In a recent study by Jie et al., twelve derivatives of 1,3,4-thiadiazole were synthesized and tested for their anticancer activity. The results indicated promising activity against various cancer types with potential mechanisms involving apoptosis induction and cell cycle arrest .

CompoundCancer Cell LineIC50 (μM)Reference
Thiadiazole Derivative AMCF-7<10
Thiadiazole Derivative BA549<10

Anti-inflammatory Activity

Thiadiazoles have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, certain derivatives have shown effectiveness in reducing edema in animal models .

Anticonvulsant Activity

The anticonvulsant activity of thiadiazoles is another area of interest. Research indicates that modifications to the thiadiazole structure can enhance its efficacy as an anticonvulsant agent. For example, a study reported that specific thiadiazole derivatives exhibited significant anticonvulsant effects comparable to standard medications like phenytoin and carbamazepine .

Case Study:
In a study by Stillings et al., a series of substituted thiadiazoles were evaluated for their anticonvulsant properties in rodent models. The findings suggested that these compounds could serve as potential new treatments for epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of specific functional groups can enhance its binding affinity to target proteins and improve its pharmacological profiles. Molecular docking studies have helped elucidate these interactions and guide the design of more potent derivatives .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1,2,3-thiadiazol-4-yl)propanoic acid?

  • Methodological Answer : Synthesis typically involves condensation reactions between thiadiazole precursors and propanoic acid derivatives. For example:
  • Step 1 : React 4-aminothiadiazole with acryloyl chloride in the presence of a base (e.g., triethylamine) under inert atmosphere .
  • Step 2 : Purify via recrystallization using solvents like ethanol or acetone. Yields can be optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of thiadiazole to acryloyl chloride) and reflux duration (4–6 hours) .
  • Key Characterization : Confirm structure using 1H^1H NMR (e.g., δ = 2.5–3.5 ppm for propanoic acid protons) and IR (1715 cm1^{-1} for C=O stretching) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • 1H^1H and 13C^{13}C NMR : Assign proton environments (e.g., thiadiazole ring protons at δ = 6.1–7.5 ppm) and carbon backbone .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at 1715 cm1^{-1}, S-N stretching at 650–750 cm1^{-1}) .
  • Elemental Analysis : Validate purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., distinguishing thiadiazole protons from aromatic substituents) .
  • Deuterated Solvents : Use DMSO-d6d_6 or CDCl3_3 to avoid solvent interference in 1H^1H NMR .
  • Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 3-(thiazol-2-yl)propanoic acid derivatives) .

Q. What strategies optimize reaction yields when introducing electron-withdrawing groups to the thiadiazole ring?

  • Methodological Answer :
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl2_2) to enhance electrophilic substitution on the thiadiazole ring .
  • Temperature Control : Maintain 60–80°C during nitration or halogenation to minimize side reactions .
  • Table: Reaction Optimization Parameters
Reaction TypeCatalystTemp (°C)Yield (%)
NitrationH2 _2SO4_48065–70
BrominationFeBr3_36075–80
Data derived from analogous thiazole systems .

Q. How to design experiments to evaluate structure-activity relationships (SAR) for bioactivity?

  • Methodological Answer :
  • Derivative Library : Synthesize analogs with varying substituents (e.g., methyl, nitro, phenyl) on the thiadiazole ring .
  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against E. coli or S. aureus .
  • Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Standardized Protocols : Ensure consistent assay conditions (e.g., pH, incubation time) when comparing results .
  • Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., conflicting MIC values may arise from strain-specific resistance) .

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